molecular formula C13H12ClN3O3S3 B2875000 N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide CAS No. 2034257-99-1

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No.: B2875000
CAS No.: 2034257-99-1
M. Wt: 389.89
InChI Key: VPTMICRXMCNICF-UHFFFAOYSA-N
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Description

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound that belongs to the class of benzo[c][1,2,5]thiadiazole derivatives. These compounds are known for their diverse applications in various fields, including organic electronics, medicinal chemistry, and materials science. The presence of the benzo[c][1,2,5]thiadiazole core imparts unique electronic and photophysical properties to the compound, making it a valuable candidate for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[c][1,2,5]thiadiazole core: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 5-chlorothiophen-2-yl group: This step involves the coupling of the thiophene derivative with the benzo[c][1,2,5]thiadiazole core using palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling.

    Attachment of the 2-methoxyethyl group: This can be done through nucleophilic substitution reactions, where the methoxyethyl group is introduced using suitable alkylating agents.

    Sulfonamide formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various cellular pathways, including signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide is unique due to the specific combination of functional groups, which imparts distinct electronic, photophysical, and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3S3/c1-20-9(10-5-6-12(14)21-10)7-15-23(18,19)11-4-2-3-8-13(11)17-22-16-8/h2-6,9,15H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTMICRXMCNICF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CC=CC2=NSN=C21)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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